An In-depth Technical Guide to Desmethyl-VS-5584: Chemical Structure and Synthesis
An In-depth Technical Guide to Desmethyl-VS-5584: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Desmethyl-VS-5584, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document details the chemical structure, proposes a viable synthetic route, presents key quantitative bioactivity data, and outlines detailed experimental protocols for assessing its biological effects. Additionally, a visual representation of the targeted signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
Desmethyl-VS-5584 is a close structural analog of VS-5584, lacking the methyl group at the 8-position of the purine ring. Its systematic IUPAC name is 5-[9-(1-Methylethyl)-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .
Chemical Structure:
Table 1: Physicochemical Properties of Desmethyl-VS-5584
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₈O | [1] |
| Molecular Weight | 340.39 g/mol | [1] |
| CAS Number | 1246535-95-4 | [1] |
| SMILES | Nc1ncc(c2c3ncn(C(C)C)c3nc(N3CCOCC3)n2)cn1 | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in DMSO | [2] |
Proposed Synthesis
The synthesis likely commences from a suitable purine precursor, such as 2,6-dichloro-9-isopropylpurine. This intermediate can be synthesized from 2,6-dichloropurine and isopropyl alcohol[2]. The subsequent steps would involve sequential nucleophilic aromatic substitution and a cross-coupling reaction.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of Desmethyl-VS-5584.
Step 1: Synthesis of 2,6-Dichloro-9-isopropylpurine 2,6-Dichloropurine is alkylated with isopropyl alcohol, likely under Mitsunobu conditions or another suitable N-alkylation method, to yield 2,6-dichloro-9-isopropylpurine[2].
Step 2: Synthesis of 2-Chloro-9-isopropyl-6-morpholinopurine The more reactive chlorine atom at the C6 position of the purine ring is displaced by morpholine through a nucleophilic aromatic substitution reaction.
Step 3: Suzuki-Miyaura Cross-Coupling The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 2-chloro-9-isopropyl-6-morpholinopurine intermediate and 2-aminopyrimidine-5-boronic acid or a suitable boronate ester. This reaction selectively forms the C-C bond between the purine and pyrimidine rings to afford Desmethyl-VS-5584[3][4].
Quantitative Bioactivity Data
As a close analog of VS-5584, Desmethyl-VS-5584 is expected to exhibit a similar inhibitory profile against PI3K isoforms and mTOR. The following table summarizes the known inhibitory concentrations (IC₅₀) of VS-5584.
Table 2: In Vitro Inhibitory Activity of VS-5584
| Target | IC₅₀ (nM) | Reference |
| PI3Kα | 16 | [5][6][7] |
| PI3Kβ | 68 | [5][6][7] |
| PI3Kγ | 25 | [5][6][7] |
| PI3Kδ | 42 | [5][6][7] |
| mTOR | 37 | [5][6][7] |
Table 3: Cellular Activity of VS-5584
| Cell Line | Assay | IC₅₀ (nM) | Reference |
| PC3 (prostate cancer) | p-Akt (S473) inhibition | 23 | [6] |
| PC3 (prostate cancer) | p-Akt (T308) inhibition | 15 | [6] |
| PC3 (prostate cancer) | p-S6 (S240/244) inhibition | 20 | [6] |
| H929 (multiple myeloma) | Proliferation | 48 | [6] |
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of Desmethyl-VS-5584 on cancer cell viability and proliferation[8][9].
Materials:
-
Cancer cell line of interest (e.g., PC3, A375)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Desmethyl-VS-5584 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of Desmethyl-VS-5584 in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol is used to determine the effect of Desmethyl-VS-5584 on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein[10][11].
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Desmethyl-VS-5584 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser240/244), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Desmethyl-VS-5584 or vehicle control for a specified time (e.g., 3 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
Image the blot and perform densitometry analysis to quantify protein phosphorylation levels relative to total protein and a loading control (e.g., GAPDH).
Caption: General workflow for Western blot analysis.
PI3K/Akt/mTOR Signaling Pathway
Desmethyl-VS-5584 targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Desmethyl-VS-5584.
Conclusion
Desmethyl-VS-5584 is a potent dual PI3K/mTOR inhibitor with significant potential for cancer therapy. This guide provides essential information on its chemical properties, a proposed synthetic route, and its biological activity. The detailed experimental protocols and the signaling pathway diagram offer valuable resources for researchers investigating this compound and its therapeutic applications. Further studies are warranted to fully elucidate its preclinical and clinical efficacy.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
